

Nepicastat In Vitro IC50 Values: A Technical Guide

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Compound of Interest

Compound Name: *Nepicastat*

Cat. No.: *B1663631*

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Introduction

Nepicastat is a potent and selective inhibitor of dopamine β -hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. This inhibition of norepinephrine synthesis has positioned **Nepicastat** as a candidate for the treatment of various cardiovascular and psychiatric disorders, including congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence. A thorough understanding of its in vitro inhibitory activity is crucial for preclinical and clinical development. This technical guide provides a comprehensive overview of the in vitro IC50 values of **Nepicastat** against its primary target, DBH, as well as its interactions with key drug transporters, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Detailed experimental protocols and visual representations of the underlying mechanisms and workflows are provided to facilitate reproducible research.

Data Presentation: Nepicastat In Vitro IC50 Values

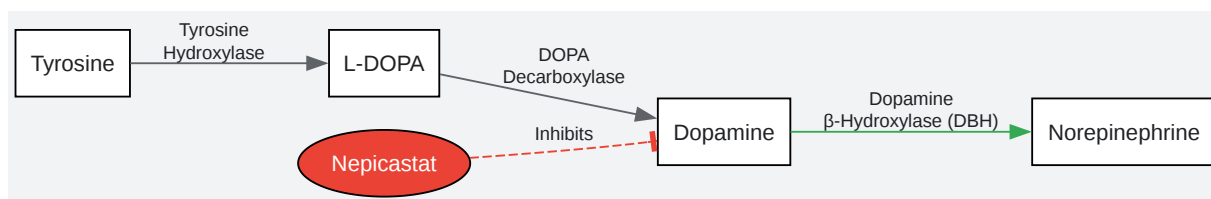
The inhibitory potency of **Nepicastat** has been evaluated against multiple targets in various in vitro systems. The following tables summarize the key IC50 values reported in the literature.

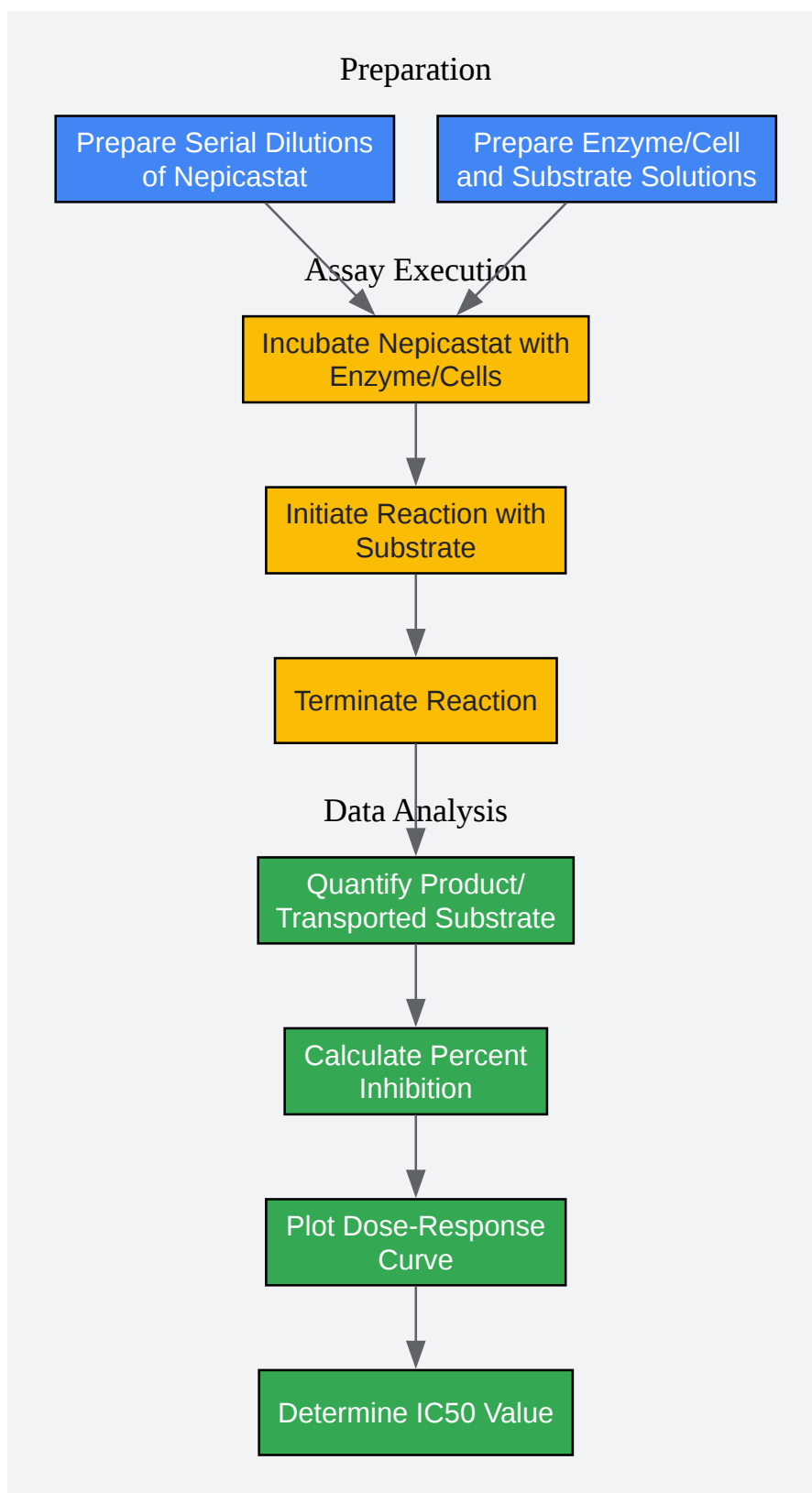
Target Enzyme	Species/System	IC50 Value (nM)	Reference
Dopamine β -hydroxylase	Bovine	8.5 ± 0.8	[1]
Dopamine β -hydroxylase	Human	9.0 ± 0.8	[1]

Target Transporter	Cell Line	IC50 Value (μ M)	Reference
P-glycoprotein (P-gp)	-	Not explicitly reported, weak inhibitor	
Breast Cancer Resistance Protein (BCRP)	MDCKII-BCRP	59.2 ± 9.4	

Signaling Pathway: Norepinephrine Synthesis and Nepicastat Inhibition

The primary mechanism of action of **Nepicastat** is the competitive inhibition of dopamine β -hydroxylase, a key enzyme in the catecholamine synthesis pathway. This pathway is fundamental for neurotransmission and hormonal regulation.





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References

- 1. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
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